4-amino-N-propylbenzamide hydrochloride

Description

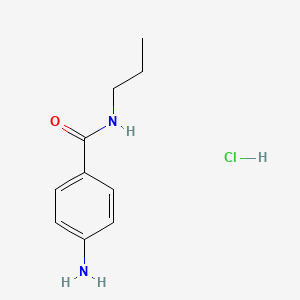

Chemical Structure and Properties 4-Amino-N-propylbenzamide hydrochloride is a benzamide derivative comprising a benzene ring substituted with an amino group at the para position and a propylamide side chain. The hydrochloride salt enhances its solubility in polar solvents. Key properties include:

- Molecular formula: C₁₀H₁₄N₂O·HCl

- Molecular weight: 214.69 g/mol (calculated from C₁₀H₁₄N₂O [178.23] + HCl [36.46])

- CAS Registry No.: 38681-78-6 (free base)

- Purity: ≥95% (as reported for the free base by BLD Pharm Ltd.)

The hydrochloride form is commonly employed to improve bioavailability in pharmaceutical applications, though its exact therapeutic use remains unspecified in the evidence.

Properties

IUPAC Name |

4-amino-N-propylbenzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c1-2-7-12-10(13)8-3-5-9(11)6-4-8;/h3-6H,2,7,11H2,1H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKFRANMQMYLQCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC=C(C=C1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-propylbenzamide hydrochloride typically involves the reaction of 4-aminobenzamide with propylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The product is then purified through recrystallization to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

4-amino-N-propylbenzamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

4-amino-N-propylbenzamide hydrochloride is widely used in scientific research due to its diverse applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-N-propylbenzamide hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzamide Derivatives

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Substituent Effects: The propyl group in 4-amino-N-propylbenzamide provides moderate lipophilicity compared to the hydrophilic methoxyethyl group in 4-amino-N-(2-methoxyethyl)benzamide.

- Purity and Synthesis: Commercial batches of 4-amino-N-propylbenzamide report 95% purity , while cathinone derivatives achieve ≥98% purity due to advanced purification techniques .

Pharmacological Context

Analytical and Stability Considerations

Analytical Methods :

- High-performance liquid chromatography (HPLC) is widely used for purity assessment of hydrochloride salts, as seen in stability studies of dosulepin hydrochloride .

- UV/Vis spectroscopy (λmax = 350 nm for 4-dimethylamino-N-benzylcathinone hydrochloride) is employed for quantification .

Stability: Hydrochloride salts generally exhibit long-term stability when stored at -20°C, as noted for 4-dimethylamino-N-benzylcathinone hydrochloride (≥5 years) .

Biological Activity

4-Amino-N-propylbenzamide hydrochloride is a compound with notable biological activity, particularly in pharmacological research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on current literature.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 178.24 g/mol. The structure includes an amino group, a propyl side chain, and a benzamide moiety, which contribute to its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's amino group can form hydrogen bonds with target proteins, while its lipophilic propyl side chain enhances membrane permeability, facilitating cellular uptake and interaction with intracellular targets.

1. Cytotoxicity and Anticancer Activity

Research has indicated that derivatives of benzamide compounds exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that related compounds possess significant activity against leukemia cells, suggesting that this compound may also demonstrate similar properties:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| SGI-1027 | KG-1 | 5.0 |

| 4-Amino-N-propylbenzamide | TBD | TBD |

These findings indicate potential for further exploration in cancer therapeutics.

2. Enzyme Inhibition

The compound has been studied for its role in inhibiting specific enzymes involved in metabolic pathways. For instance, it may inhibit DNA methyltransferases (DNMTs), which are critical in epigenetic regulation and cancer progression. Inhibitors targeting DNMTs can reactivate silenced tumor suppressor genes, presenting a therapeutic avenue for cancer treatment.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of 4-amino-N-propylbenzamide derivatives:

- Study on Antidiabetic Properties : A series of benzamide derivatives were synthesized and evaluated for their antidiabetic potential. The docking simulations revealed that these compounds displayed significant interactions with key enzymes involved in glucose metabolism.

- Cytotoxicity Assessment : A study assessing the cytotoxic effects of various benzamide derivatives demonstrated that certain modifications to the benzamide structure significantly enhanced their potency against cancer cell lines.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| 4-Amino-N-(2-diethylamino)ethylbenzamide | Enzyme inhibition | Diethylamino group enhances lipophilicity |

| 3-Amino-4-chloro-N-(2-diethylamino)ethylbenzamide hydrochloride | Anticancer properties | Chloro substituent adds unique interactions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.